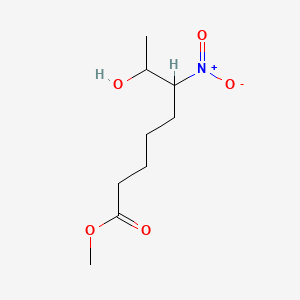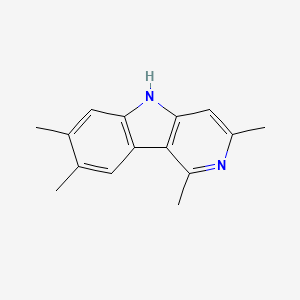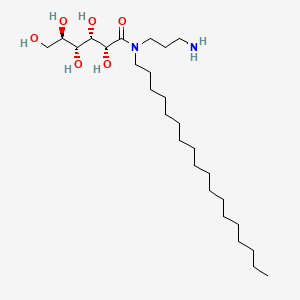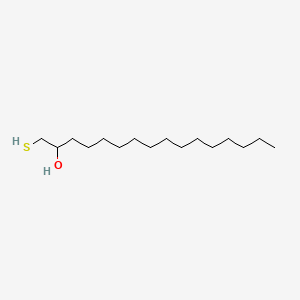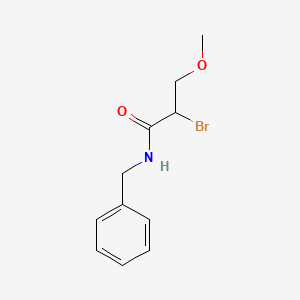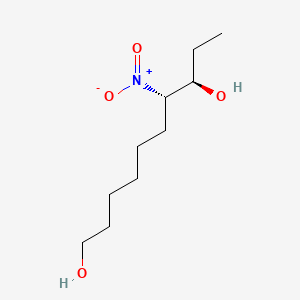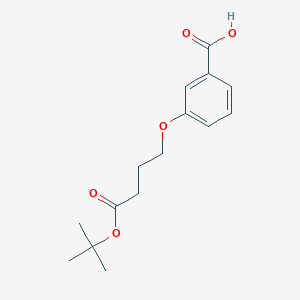
1,3-Diethyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2-nitrobenzene: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of benzene, where two ethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 2 position. This compound is part of the nitrobenzene family, known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-nitrobenzene can be synthesized through nitration of 1,3-diethylbenzene. The nitration process typically involves the reaction of 1,3-diethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,3-Diethyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the ethyl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 1,3-Diethyl-2-aminobenzene.
Substitution: 1,3-Diethyl-2-nitro-4-chlorobenzene or 1,3-Diethyl-2-nitro-4-bromobenzene.
科学的研究の応用
1,3-Diethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-diethyl-2-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and the ethyl groups. This electron-withdrawing effect makes the compound more reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the nitro group plays a crucial role in its interactions with biological molecules.
類似化合物との比較
1,3-Dimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.
1,3-Diethylbenzene: Lacks the nitro group, making it less reactive.
Uniqueness: 1,3-Diethyl-2-nitrobenzene is unique due to the presence of both ethyl groups and a nitro group, which imparts specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various chemical syntheses and research applications.
特性
CAS番号 |
57442-24-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
1,3-diethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
InChIキー |
TUEWNQTZFYCGPG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



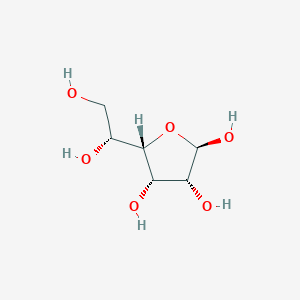
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
